Zinc phthalocyanine

Übersicht

Beschreibung

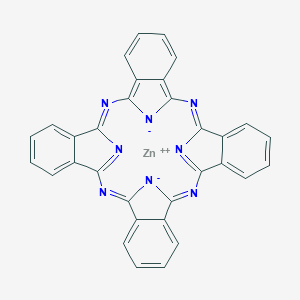

Zinc phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are synthetic analogues of naturally occurring porphyrins. This compound is known for its intense blue-green color and strong absorption in the visible region, making it useful in various applications such as dyes, pigments, and photodynamic therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile in the presence of zinc salts. The reaction typically involves heating phthalonitrile with zinc acetate in a high-boiling solvent such as n-pentanol, along with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods: In industrial settings, this compound is produced through a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of phthalocyanine quinones.

Reduction: It can be reduced to form phthalocyanine anions, which are useful in various catalytic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Phthalocyanine quinones.

Reduction: Phthalocyanine anions.

Substitution: Functionalized phthalocyanines with various substituents.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Overview : ZnPc is widely recognized for its role as a photosensitizer in photodynamic therapy (PDT), particularly in cancer treatment. Its ability to absorb light in the near-infrared region enables it to generate reactive oxygen species (ROS) upon light activation, which can effectively kill cancer cells.

Key Findings :

- In Vitro Studies : Research has shown that ZnPc combined with titanium dioxide (TiO2) nanoparticles enhances its efficacy as a PDT agent. In vitro studies demonstrated that this combination significantly reduced cell viability in hepatocellular carcinoma and colorectal adenocarcinoma cell lines while exhibiting low toxicity to normal cells .

- Antimicrobial Applications : ZnPc has also been investigated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicated that ZnPc-based photosensitizers could achieve effective bacterial eradication with minimal cytotoxicity to human cells .

Organic Electronics

Overview : ZnPc is utilized in organic electronics, particularly in organic thin-film transistors (OTFTs) and dye-sensitized solar cells (DSSCs). Its excellent charge transport properties make it suitable for these applications.

Key Findings :

- Thin-Film Transistors : ZnPc has been employed as a channel material in OTFTs, demonstrating high sensitivity to various analytes, including THC vapor. The performance of these devices can be tuned through post-deposition annealing processes .

- Solar Cells : In DSSCs, ZnPc acts as a light harvester. Recent studies have shown that incorporating electron-donating groups into its structure can enhance the photovoltaic performance of these solar cells .

Sensing Technologies

Overview : The unique optical properties of ZnPc make it an excellent candidate for chemical sensing applications.

Key Findings :

- Gas Sensors : ZnPc-based sensors have been developed for detecting hazardous substances such as dimethyl methylphosphonate (DMMP), a sarin analogue. These sensors utilize thermal desorption spectroscopy to quantify the adsorption mechanisms of DMMP on ZnPc layers .

- Environmental Monitoring : The sensitivity of ZnPc to various vapors allows it to be used in environmental monitoring systems, providing real-time detection of pollutants.

Photocatalysis

Overview : ZnPc has been explored as a photocatalyst for various chemical reactions, including oxidation processes.

Key Findings :

- Hybrid Materials : Research indicates that combining ZnPc with nanostructured materials like gold nanoparticles can enhance photocatalytic activity. This synergy improves the efficiency of oxidation reactions under light irradiation .

Summary Table of Applications

Wirkmechanismus

In photodynamic therapy, zinc phthalocyanine acts as a photosensitizer. Upon exposure to light, it absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive oxygen species cause damage to cellular components, leading to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Copper phthalocyanine: Similar in structure but contains copper instead of zinc. It is also used in dyes and pigments.

Iron phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.

Cobalt phthalocyanine: Contains cobalt and is used in electrochemical applications.

Uniqueness of Zinc Phthalocyanine: this compound is unique due to its high photostability, strong absorption in the visible region, and ability to generate reactive oxygen species efficiently. These properties make it particularly suitable for applications in photodynamic therapy and as a component in electronic devices .

Biologische Aktivität

Zinc phthalocyanine (ZnPc) is a synthetic compound known for its extensive applications in photodynamic therapy (PDT), antimicrobial treatments, and as a photosensitizer in various biological contexts. This article explores the biological activities of ZnPc, highlighting its mechanisms of action, efficacy in different therapeutic applications, and recent research findings.

Overview of this compound

This compound is a metal complex of phthalocyanine, characterized by its stable structure and strong absorbance in the near-infrared region. Its photophysical properties make it an effective agent in PDT, where it generates reactive oxygen species (ROS) upon light activation.

Photodynamic Therapy Applications

Mechanism of Action:

ZnPc functions primarily through the generation of singlet oxygen () when excited by light. This singlet oxygen can induce cellular damage leading to apoptosis or necrosis in targeted cells, particularly cancer cells.

Case Studies:

- In Vitro Efficacy : A study demonstrated that tetraalkylhydroxy substituted ZnPc compounds showed significant photodynamic activity against Chinese hamster lung fibroblasts (V-79) and EMT-6 tumors in Balb/c mice. The tetrapropylhydroxy derivative was found to be approximately twice as effective as its tetrahexylhydroxy counterpart in vivo and exhibited over two orders of magnitude more potency in vitro .

- Anticancer Activity : Another investigation assessed amphiphilic Zn(II) phthalocyanines with enhanced singlet oxygen production capabilities. These compounds were tested on HeLa and SCC-13 cancer cell lines, showing promising results as effective photosensitizers with significant cytotoxicity .

Antimicrobial Properties

ZnPc has also been studied for its antimicrobial activities, particularly against resistant bacterial strains.

Research Findings:

- Antimicrobial Mechanism : A recent study indicated that conjugating ZnPc with antimicrobial peptides resulted in enhanced photodynamic antimicrobial chemotherapy efficacy. The conjugate showed significant inhibition of bacterial strains under light exposure, demonstrating a synergistic effect that improved the overall antimicrobial activity .

- Biofilm Inhibition : ZnPc derivatives exhibited strong inhibitory effects on biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, achieving inhibition rates of 92.48% and 98.56% respectively at low concentrations .

Antioxidant and Other Biological Activities

This compound also displays notable antioxidant properties, contributing to its therapeutic potential.

Key Findings:

- In a comparative study, ZnPc showed a DPPH radical scavenging activity of 62.80% at a concentration of 100 mg/L, indicating its potential as an antioxidant agent .

- Additionally, it demonstrated antidiabetic properties with an activity level reaching 65.17% at 400 mg/L concentration .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Eigenschaften

CAS-Nummer |

14320-04-8 |

|---|---|

Molekularformel |

C32H16N8Zn |

Molekulargewicht |

577.9 g/mol |

IUPAC-Name |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI-Schlüssel |

PODBBOVVOGJETB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

Key on ui other cas no. |

14320-04-8 |

Physikalische Beschreibung |

Purple powder; [Alfa Aesar MSDS] |

Synonyme |

CGP 55 847 CGP-55,847 zinc phthalocyanine zinc(II) phthalocyanine Zn(II)-phthalocyanine Zn-phthalocyanine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ZnPc, in the context of PDT, primarily targets tumor vasculature and tumor cells. Upon irradiation with light of a specific wavelength, typically in the red region of the visible spectrum, ZnPc transitions to an excited state. This excited ZnPc can then interact with molecular oxygen, generating reactive oxygen species (ROS), predominantly singlet oxygen (1O2). [, , ]

- Direct cell death: ROS can damage cellular components like lipids, proteins, and DNA, leading to tumor cell death. [, ]

- Vascular shutdown: Damage to the tumor vasculature disrupts blood flow, leading to tumor hypoxia and nutrient deprivation, further contributing to tumor regression. []

- Immune response activation: PDT can trigger the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, leading to an antitumor immune response. [, ]

A:

- Spectroscopic Data: ZnPcs exhibit characteristic absorption bands in the UV-Vis spectrum, with a strong absorption band (Q-band) in the red/near-infrared region (around 670-700 nm) and a weaker absorption band (B or Soret band) in the blue region (around 350 nm). [, , ]

ANone: The performance and application of ZnPc are significantly influenced by its compatibility and stability under various conditions.

- Solubility: ZnPc, being hydrophobic, exhibits limited solubility in aqueous solutions, which can hinder its bioavailability for biological applications. To address this, researchers have explored various strategies, including the introduction of hydrophilic substituents, encapsulation in nanoparticles, and conjugation to biocompatible polymers. [, , , ]

- Aggregation: ZnPc molecules tend to aggregate in solution, leading to fluorescence quenching and reduced PDT efficacy. Strategies to prevent aggregation include using bulky substituents, incorporating ZnPc into liposomes or micelles, and conjugating it to polymers. [, , , ]

- Stability: The stability of ZnPc can be affected by factors like pH, light exposure, and the presence of oxidizing agents. Studies have shown that modifying the ZnPc structure with specific substituents, such as halogen atoms or electron-withdrawing groups, can enhance its stability. [, , ]

A: ZnPcs have shown promising catalytic properties in various reactions, including oxidation and reduction reactions. Their catalytic activity stems from the ability of the central zinc ion to coordinate with reactant molecules, facilitating electron transfer processes. [, ]

- Photocatalysis: ZnPcs are investigated as photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater treatment. Upon light irradiation, they generate ROS that can degrade pollutants into less harmful substances. [, ]

- Organic Synthesis: ZnPcs can catalyze various organic reactions, including oxidation reactions like the epoxidation of alkenes and reduction reactions like the hydrogenation of nitro compounds. []

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of ZnPc derivatives. Techniques such as density functional theory (DFT) and molecular dynamics simulations are widely employed. [, , ]

- Structure optimization: Computational methods help determine the most stable geometry of ZnPc derivatives, providing insights into their packing behavior and aggregation tendencies. [, ]

- Electronic structure prediction: DFT calculations predict the energy levels of molecular orbitals (HOMO and LUMO) in ZnPc derivatives, which are crucial parameters influencing their optical and electronic properties. []

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of ZnPc derivatives with their biological activities, aiding in the rational design of new compounds with improved potency and selectivity. [, ]

- Mechanistic studies: Computational methods can elucidate the reaction mechanisms of ZnPc-catalyzed reactions, providing valuable information for optimizing reaction conditions and designing more efficient catalysts. []

A: The structure of ZnPc significantly influences its activity, potency, and selectivity. Modifications at the peripheral and axial positions of the macrocycle can significantly alter its properties. [, ]

- Hydrophilic substituents: Introducing hydrophilic groups, such as sulfonates, carboxylates, or polyethylene glycol (PEG) chains, enhances water solubility and bioavailability for biological applications. [, ]

- Halogenation: Fluorination or chlorination of the ZnPc ring can influence its electron density, aggregation behavior, and stability. [, ]

- Axial ligands: Coordinating axial ligands to the central zinc ion can alter the photophysical properties of ZnPc, such as absorption and emission spectra, and influence its interaction with biological targets. [, ]

- Conjugation: Conjugating ZnPc to other molecules, such as nanoparticles, polymers, or targeting moieties, can enhance its delivery to target tissues, improve stability, and modulate its therapeutic efficacy. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.